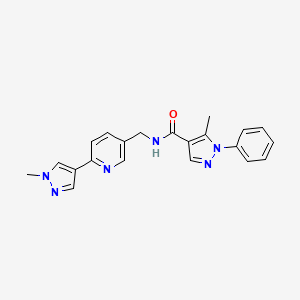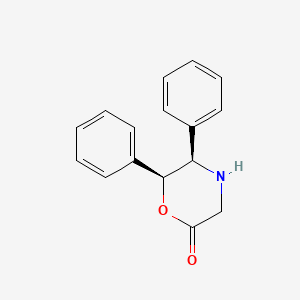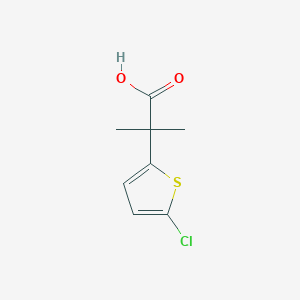![molecular formula C26H23F2N3O2S B2928404 N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide CAS No. 862825-93-2](/img/structure/B2928404.png)
N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide” is a complex organic compound. It contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a benzamide group (a carboxamide derived from benzoic acid), and a 2,4-difluoroaniline moiety (an aniline derivative with fluorine atoms at the 2 and 4 positions of the benzene ring) .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the literature, it’s likely that it could be synthesized through a series of reactions involving the coupling of the indole ring, the 2,4-difluoroaniline moiety, and the benzamide group. The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole ring and the benzene ring in the 2,4-difluoroaniline moiety are aromatic, contributing to the compound’s stability. The amide group in the benzamide moiety can participate in hydrogen bonding, potentially affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electron-rich indole ring and the electron-withdrawing amide group and fluorine atoms. The compound could potentially undergo reactions such as electrophilic aromatic substitution on the indole or aniline rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the fluorine atoms and the amide group could affect properties such as polarity, solubility, and boiling and melting points .Applications De Recherche Scientifique
Insecticide Development and Pest Management
A novel class of insecticides, including compounds structurally related to the specified chemical, has shown promising results in managing lepidopterous insect pests. These compounds exhibit a unique mode of action distinguished from commercial insecticides, offering potential as part of integrated pest management programs due to their safety for non-target organisms and effectiveness against resistant strains (Tohnishi et al., 2005).
Advanced Material Synthesis
The RAFT (Reversible Addition-Fragmentation Chain Transfer) synthesis of acrylic copolymers incorporating poly(ethylene glycol) and dioxolane functional groups demonstrates the versatility of incorporating complex molecules into polymers for bioconjugation purposes. This research opens pathways for creating well-defined aldehyde-containing copolymers, which are crucial for advanced material science applications (Rossi et al., 2008).
Environmental Science and Biodegradation
Investigations into the biodegradation and environmental impact of Sulfluramid, a pesticide with a core structure similar to the chemical , highlight the complex dynamics of pesticide degradation and uptake in agricultural settings. This research emphasizes the need for understanding the environmental fate of such chemicals, particularly their transformation into persistent pollutants like perfluorooctanesulfonate (PFOS) and their accumulation in crops (Zabaleta et al., 2018).
Neurological Research
In the realm of neurological research, the development of novel imaging agents for positron emission tomography (PET) allows for the non-invasive monitoring of neurodegenerative diseases. Compounds structurally related to "N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide" have been utilized to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, contributing significantly to our understanding and diagnosis of this condition (Shoghi-Jadid et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-17-6-2-3-7-19(17)26(33)29-12-13-31-15-24(20-8-4-5-9-23(20)31)34-16-25(32)30-22-11-10-18(27)14-21(22)28/h2-11,14-15H,12-13,16H2,1H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPGEZACFRGLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
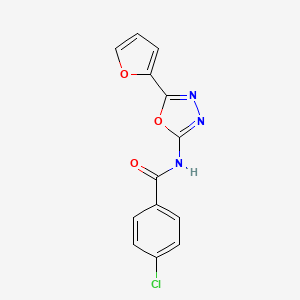
![Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2928326.png)
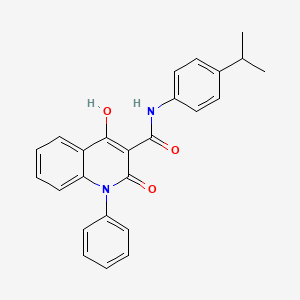
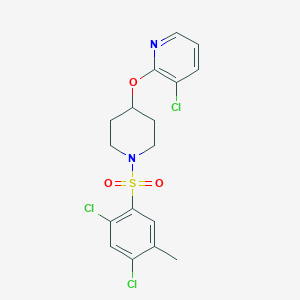
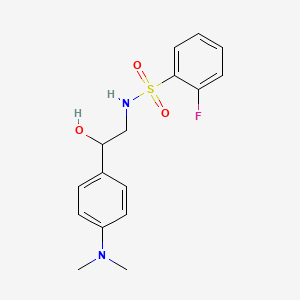
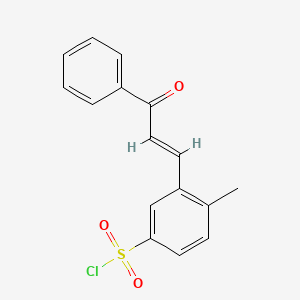
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2928332.png)
![3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2928333.png)
![2-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2928335.png)
